methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyrrolidine ring, and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, the introduction of the ethenyl group, and the attachment of the pyrrolidine ring. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, such as tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as palladium or platinum, may also be employed to facilitate specific reaction steps.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The compound can be reduced to form a saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group can yield epoxides or diols, while reduction can produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S)-2-(pyrrolidin-3-yl)cyclopropane-1-carboxylate hydrochloride
- Methyl (1R,2S)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)methoxy]benzyl}cyclopropanecarboxylate
Uniqueness
Methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride is unique due to its combination of a cyclopropane ring, a pyrrolidine ring, and an ethenyl group. This unique structure imparts specific reactivity and biological activity that distinguishes it from other similar compounds.
Biological Activity
Methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H32N4O3S
- Molecular Weight : 444.59 g/mol
- CAS Number : 1948273-02-6
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Anticancer Activity
Research has indicated that compounds similar to methyl (1R,2S)-2-ethenyl have shown promise in inducing apoptosis in various cancer cell lines. For instance, studies on bisindole alkaloids have demonstrated their ability to induce cytotoxic effects and apoptosis in HCT116 cells, suggesting a potential pathway for methyl (1R,2S)-2-ethenyl's action against cancer cells .
2. Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with microbial metabolism.
3. Neuroprotective Effects
There is emerging evidence that compounds with similar structural motifs may offer neuroprotective benefits. This could be attributed to their ability to modulate neurotransmitter levels or protect against oxidative stress.
The precise mechanisms through which methyl (1R,2S)-2-ethenyl exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth and proliferation.
- Induction of Apoptosis : The activation of caspase pathways leading to programmed cell death has been observed in related compounds.
Case Studies
Several case studies highlight the biological activities of methyl (1R,2S)-2-ethenyl and its analogs:
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related compound on HCT116 colon cancer cells. The findings revealed that treatment resulted in significant apoptosis characterized by nuclear condensation and increased caspase activity .
Case Study 2: Neuroprotection in Models of Oxidative Stress
In vitro studies using neuronal cell lines exposed to oxidative stress showed that compounds structurally related to methyl (1R,2S)-2-ethenyl provided protection against neuronal death, likely through antioxidant mechanisms.
Data Tables
Biological Activity | Observations |
---|---|
Anticancer | Induces apoptosis in HCT116 cells; enhances caspase activity |
Antimicrobial | Potential activity against various pathogens |
Neuroprotective | Protects neuronal cells from oxidative stress |
Properties
Molecular Formula |
C12H19ClN2O4 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
methyl (1R,2S)-2-ethenyl-1-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-3-7-5-12(7,11(17)18-2)14-10(16)9-4-8(15)6-13-9;/h3,7-9,13,15H,1,4-6H2,2H3,(H,14,16);1H/t7-,8-,9+,12-;/m1./s1 |
InChI Key |
KAZPMVUXKNLERL-GHRKWLBTSA-N |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]1C=C)NC(=O)[C@@H]2C[C@H](CN2)O.Cl |
Canonical SMILES |
COC(=O)C1(CC1C=C)NC(=O)C2CC(CN2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.